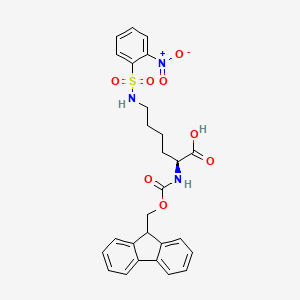
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-6-(2-nitrophenylsulfonamido)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-6-(2-nitrophenylsulfonamido)hexanoic acid involves multi-step processes that include sulfonation, amidation, and the introduction of specific functional groups to achieve the desired molecular architecture. For instance, Adamczyk and Reddy (2001) synthesized a derivative, (S)-(−)-6-{[(tert-butoxycarbonyl)amino]oxy}-2-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}hexanoic acid, from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid with good overall yield (Adamczyk & Reddy, 2001).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves detailed spectroscopic studies to elucidate the arrangement of atoms and the stereochemistry of the molecule. Techniques such as NMR, IR, and mass spectrometry are commonly employed to confirm the structure of synthesized compounds. Although specific studies on the molecular structure analysis of this compound are not directly cited, the general approach to structural elucidation involves these sophisticated analytical methods.
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their ability to undergo further functionalization through reactions like aminolysis, as demonstrated in the synthesis of sulfonamide-based kinase inhibitors from sulfonates, exploiting the reactivity of 2,2,2-trifluoroethoxysulfonates for attaching sulfonamide moieties to aryl rings (Wong et al., 2010).
作用机制
Target of Action
The primary target of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-6-(2-nitrophenylsulfonamido)hexanoic acid, also known as Fmoc-Lys(Ns), is the amine group of amino acids . This compound is frequently used as a protecting group for amines .
Mode of Action
The Fmoc-Lys(Ns) compound interacts with its targets by reacting with the amine group of amino acids to form a carbamate . This reaction introduces the Fmoc group, which serves as a protecting group for the amine .
Biochemical Pathways
The introduction of the Fmoc group by Fmoc-Lys(Ns) affects the biochemical pathways involved in peptide synthesis . Specifically, it facilitates the formation of peptide bonds without disturbing the acid-labile linker between the peptide and the resin .
Pharmacokinetics
The pharmacokinetic properties of Fmoc-Lys(Ns) are primarily determined by its reactivity with amines and its lability to bases . The Fmoc group can be rapidly removed by base, which influences its bioavailability .
Result of Action
The molecular effect of Fmoc-Lys(Ns)'s action is the protection of the amine group, which prevents it from reacting with other groups during peptide synthesis . On a cellular level, this allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Action Environment
The action, efficacy, and stability of Fmoc-Lys(Ns) are influenced by environmental factors such as the presence of bases. For instance, the presence of piperidine, a secondary amine, can rapidly remove the Fmoc group . This is because piperidine forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O8S/c31-26(32)23(13-7-8-16-28-39(36,37)25-15-6-5-14-24(25)30(34)35)29-27(33)38-17-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-6,9-12,14-15,22-23,28H,7-8,13,16-17H2,(H,29,33)(H,31,32)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVUNKPLPKHEPV-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2494587.png)
amine](/img/structure/B2494588.png)

![3-methyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2494591.png)
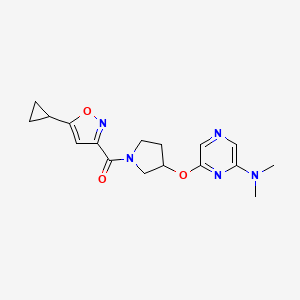
![2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2494594.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2494596.png)
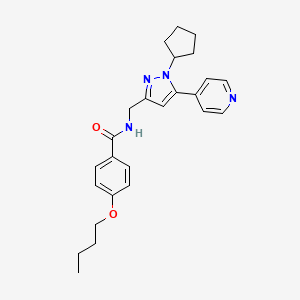

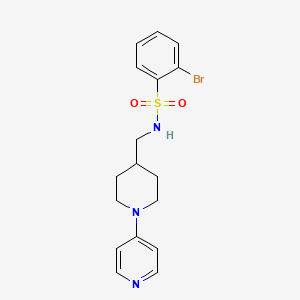
![(2S)-3-methyl-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2494602.png)
![3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide](/img/structure/B2494606.png)
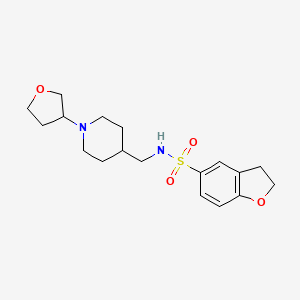
![1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2494610.png)